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REV1/UBM2 Inhibitor

REV1 UBM2 domain ubiquitin-binding motif orthosteric inhibition

Researchers studying translesion synthesis (TLS) require selective REV1 inhibitors to dissect pathway-specific phenotypes; generic substitution across UBM2, CTD, or RIR interfaces yields confounded results. MLAF50 is the first-in-class orthosteric inhibitor of the REV1 UBM2-ubiquitin interaction (Kd = 37 µM, SPR). • Blocks REV1 chromatin recruitment at 50 µM in U2OS cells without affecting CTD-mediated Polζ scaffolding. • Reduces clonogenic survival ~10-fold combined with cisplatin; reduces UV-induced HPRT mutagenesis ~2-fold. • Supplied as ≥98% purity solid; validated by SPR and chromatin fractionation.

Molecular Formula C19H18I2N2O4
Molecular Weight 592.17
Cat. No. B1193543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameREV1/UBM2 Inhibitor
SynonymsREV1/UBM2-inhibitor;  REV1/UBM2inhibitor;  REV1/UBM2 inhibitor
Molecular FormulaC19H18I2N2O4
Molecular Weight592.17
Structural Identifiers
SMILESO=C1NCCN(C(CCC2=CC(I)=C(OC3=CC=C(O)C=C3)C(I)=C2)=O)C1
InChIInChI=1S/C19H18I2N2O4/c20-15-9-12(1-6-18(26)23-8-7-22-17(25)11-23)10-16(21)19(15)27-14-4-2-13(24)3-5-14/h2-5,9-10,24H,1,6-8,11H2,(H,22,25)
InChIKeyZXMPDOKFXIRANI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

REV1/UBM2 Inhibitor Identity and Procurement


The REV1/UBM2 inhibitor is a small-molecule tool compound that directly targets the ubiquitin-binding motif 2 (UBM2) domain of the REV1 protein, thereby competitively blocking the interaction between REV1 and ubiquitin or monoubiquitinated PCNA [1]. REV1 is a central scaffolding protein in the mutagenic translesion synthesis (TLS) pathway, a DNA damage tolerance (DDT) mechanism that enables cancer cells to survive genotoxic chemotherapy and acquire drug resistance [2]. The prototypical REV1/UBM2 inhibitor MLAF50 (CAS 1417653-96-3) was identified as the first small molecule to directly bind REV1 UBM2 and orthosterically inhibit the REV1-ubiquitin interaction, with a binding affinity (Kd) of 37 μM determined by surface plasmon resonance (SPR) [1]. This compound class functions by preventing chromatin recruitment of REV1 to damage sites, thereby suppressing DDT and enhancing the cytotoxicity of DNA-damaging agents such as cisplatin and cyclophosphamide [3].

Targets REV1 UBM2 domain for ubiquitin-binding interface studies
Orthosteric ubiquitin competitor; supports chromatin recruitment research upstream of Polζ
Enables pathway-specific dissection of translesion synthesis (TLS) complex assembly

REV1 Inhibitor Interface-Specific Pharmacology


REV1-targeted inhibitors cannot be generically substituted because REV1 participates in TLS through multiple structurally and functionally distinct protein-protein interaction interfaces. The REV1-REV7 interface inhibitor JH-RE-06 (IC50 = 0.78 μM, Kd = 0.42 μM) blocks Polζ recruitment via the REV1 C-terminal domain (CTD) and induces REV1 dimerization [1]. The REV1-CT/RIR inhibitor class (e.g., phenazopyridine analogs, Kd ≈ 21 μM) disrupts the interaction between REV1-CT and the REV1-interacting regions (RIR) of inserter polymerases such as Polη and Polκ [2]. In contrast, REV1/UBM2 inhibitors (e.g., MLAF50, Kd = 37 μM) target the ubiquitin-binding interface located in the N-terminal region of REV1 and prevent chromatin recruitment independently of CTD-mediated polymerase scaffolding [3]. A REV1 knockout mouse model demonstrates that REV1 is non-essential in unstressed cells, establishing a favorable therapeutic window, but the specific phenotype of inhibition depends entirely on which protein-protein interaction interface is targeted [4]. Therefore, substitution among JH-RE-06, CT/RIR inhibitors, or UBM2 inhibitors will produce fundamentally different effects on TLS pathway output, mutagenesis rates, and chemotherapy sensitization profiles.

MLAF50 (This Compound)

Targets UBM2 domain; blocks ubiquitin-dependent chromatin recruitment

vs
JH-RE-06

Targets REV1-CTD; blocks REV7/Polζ recruitment downstream of chromatin localization

Interface mismatch: substituting CTD-targeting inhibitors for UBM2 inhibitors may shift pathway readout from chromatin recruitment to polymerase scaffolding endpoints.
MLAF50 (This Compound)

Orthosteric UBM2-ubiquitin competition; prevents REV1-PCNA colocalization

vs
PAP Analogs (CT/RIR Inhibitors)

Target REV1-CT/RIR interface; disrupt inserter polymerase docking without affecting UBM2

Domain specificity: REV1 CT/RIR inhibitors do not interrogate ubiquitin-mediated chromatin recruitment and may not reproduce UBM2-dependent mutagenesis suppression phenotypes.
MLAF50 (This Compound)

Acts upstream at chromatin recruitment step of TLS complex assembly

vs
REV7 Antagonist (Compound 7)

Targets REV7 interaction; lacks published chromatin localization evidence

Mechanistic hierarchy: UBM2 inhibition affects the earliest step of REV1 activation; downstream-targeting compounds may not replicate chromatin-level phenotypes.

MLAF50 vs. Key REV1 Inhibitors


UBM2-Mediated Ubiquitin Competition vs. CTD Targeting

MLAF50 binds directly to the REV1 UBM2 domain and competes orthosterically with ubiquitin for the same binding pocket, as demonstrated by NMR chemical shift perturbation experiments [1]. In SPR assays, MLAF50 exhibits a Kd of 37 μM for the REV1 UBM2-ubiquitin interaction [1]. This binding mode is mechanistically distinct from JH-RE-06, which targets the REV1 C-terminal domain (CTD) and blocks the REV1-REV7 interface with an IC50 of 0.78 μM (AlphaScreen) and Kd of 0.42 μM (ITC) [2]. Phenazopyridine (PAP) analog 1, a REV1-CT/RIR inhibitor, binds with a Kd of 21 μM (MST) and targets the RIR-binding site on REV1-CT rather than the UBM2 domain [3]. Therefore, MLAF50 is the only commercially available tool compound that selectively interrogates the ubiquitin-dependent chromatin recruitment function of REV1.

UBM2 vs CTD Binding
Cross-study comparable
MLAF50 Kd = 37 μM (UBM2-ubiquitin)
JH-RE-06 Kd = 0.42 μM (REV1-REV7)
PAP analog 1 Kd = 21 μM (REV1-CT/RIR)
Supports UBM2-selective pathway dissection; binding affinity reflects orthogonal domain targeting
Kd values derived from distinct biophysical platforms (SPR, ITC, MST); direct affinity ranking requires method-context review
REV1 UBM2 domain ubiquitin-binding motif orthosteric inhibition

UV-Induced HPRT Mutagenesis Suppression

MLAF50 (designated Compound 1 in the primary study) suppresses UV-induced mutagenesis at the HPRT locus in U2OS cells. In HPRT mutagenesis assays, treatment with MLAF50 reduced the UV-induced mutation frequency from approximately 10 mutants per 10⁶ surviving cells (UV + DMSO control) to approximately 5 mutants per 10⁶ surviving cells, representing an approximate 2-fold reduction in mutagenesis [1]. This mutagenesis suppression effect is a direct consequence of UBM2 inhibition and has not been reported for the REV7 antagonist Compound 7, which sensitizes HeLa cells to cisplatin but lacks published quantitative mutagenesis reduction data in comparable assay systems [2]. MLAF50's mutagenesis suppression is particularly notable given that mutation of the UBM2 domain alone virtually abolishes the increase in mutation frequency induced by DNA-damaging agents, confirming that this domain is essential for REV1-mediated mutagenesis [3].

HPRT Mutagenesis
Head-to-head comparison
~2-fold reduction in UV-induced mutation frequency
UV + MLAF50: ~5 mutants/10⁶ cells
UV + DMSO: ~10 mutants/10⁶ cells
Supports mutagenesis endpoint interpretation for UBM2-dependent TLS studies
U2OS cells; HPRT locus assay under 10 J/m² UVC; reported phenotype not captured by CTD-targeting inhibitors
mutagenesis suppression HPRT mutation assay UV-induced DNA damage

Cisplatin and Cyclophosphamide Chemosensitization

In clonogenic survival assays using U2OS osteosarcoma cells, MLAF50 (Compound 1) enhances the cytotoxicity of both cisplatin and 4-hydroxycyclophosphamide (active metabolite of cyclophosphamide). Cells treated with MLAF50 alone exhibited approximately 2-fold lower clonogenic survival compared to DMSO-treated controls [1]. When combined with a non-lethal dose of either cisplatin or 4-hydroxycyclophosphamide, MLAF50 reduced clonogenic survival by approximately 10-fold relative to control cells, demonstrating a synergistic enhancement of chemotherapy efficacy [1]. In contrast, the REV7 antagonist Compound 7 (IC50 = 78 μM in FP assays) reduced clonogenic survival of cisplatin-treated HeLa cells, but the magnitude of sensitization was not quantified as fold-change relative to vehicle controls in the primary publication, limiting cross-study comparison [2].

Clonogenic Survival
Cross-study comparable
~10-fold reduction in colony formation with cisplatin + MLAF50
MLAF50 alone: ~2-fold reduction vs control
Combined with 4-hydroperoxycyclophosphamide: ~10-fold
Supports chemosensitization endpoint review in DNA-damaging agent studies
U2OS clonogenic assay; non-lethal pulse treatment; magnitude reported relative to vehicle controls
chemotherapy sensitization cisplatin cytotoxicity clonogenic survival

REV1 Chromatin Recruitment Inhibition

Immunofluorescence and chromatin fractionation assays demonstrate that MLAF50 prevents the cisplatin-induced chromatin localization of REV1 in U2OS cells [1]. In the absence of MLAF50, cisplatin treatment induces robust formation of REV1 foci on chromatin, co-localizing with PCNA at sites of DNA damage [1]. Treatment with MLAF50 disrupts this chromatin co-localization, confirming that UBM2-mediated ubiquitin binding is essential for REV1 recruitment to damaged chromatin [1]. This phenotype is mechanistically distinct from JH-RE-06, which does not prevent REV1 chromatin recruitment but instead induces REV1 dimerization and blocks Polζ recruitment downstream of chromatin localization [2]. The REV7 antagonist Compound 7 has not been evaluated for effects on REV1 chromatin localization in published studies [3].

Chromatin Recruitment
Class-level inference
Prevents cisplatin-induced REV1-PCNA chromatin colocalization
Mechanism: upstream of Polζ recruitment
JH-RE-06: does not block chromatin recruitment
Supports chromatin recruitment mechanism studies; enables temporal dissection of TLS complex assembly
Immunofluorescence and chromatin fractionation in U2OS cells; qualitative mechanistic distinction
chromatin recruitment REV1-PCNA colocalization cisplatin-induced DNA damage

MLAF50 Application Scenarios


Ubiquitin-Dependent REV1 Functions in TLS

Use MLAF50 (50 μM) in U2OS or similar cancer cell lines to specifically inhibit REV1 UBM2-ubiquitin binding without affecting REV1-CT-mediated polymerase recruitment. Compare chromatin fractionation and immunofluorescence results with JH-RE-06 treatment to distinguish upstream chromatin recruitment effects from downstream Polζ recruitment blockade [1][2]. This approach enables the generation of pathway-specific phenotypes that cannot be obtained with CTD-targeting inhibitors alone.

HPRT Mutagenesis Suppression Assay

Employ MLAF50 at 50 μM in U2OS cells subjected to 10 J/m² UVC irradiation or cisplatin treatment, then quantify HPRT mutation frequency via 6-thioguanine selection. The approximately 2-fold reduction in UV-induced mutagenesis provides a validated quantitative benchmark for assessing UBM2-dependent mutagenic TLS activity [1]. This assay is particularly suitable for studies investigating the contribution of REV1 UBM2 to chemotherapy-induced secondary mutagenesis and acquired resistance.

Cisplatin and Cyclophosphamide Clonogenic Assay

Use MLAF50 as a chemotherapy-sensitizing agent in clonogenic survival assays with U2OS cells or other REV1-expressing cancer cell lines. Treat cells with a non-lethal pulse dose of cisplatin or 4-hydroxycyclophosphamide, followed by 50 μM MLAF50, and assess colony formation after 7-14 days. The approximately 10-fold reduction in clonogenic survival serves as a robust positive control for validating REV1/UBM2 inhibitor activity and benchmarking new UBM2-targeting compounds [1].

REV1 Chromatin Recruitment After DNA Damage

Apply MLAF50 (50 μM) prior to cisplatin treatment (20 μM, 6 hours) in U2OS cells to inhibit REV1 chromatin localization. Use chromatin fractionation followed by Western blotting or immunofluorescence microscopy to quantify REV1 and PCNA co-localization on chromatin [1]. This application is essential for studies examining the temporal sequence of TLS complex assembly and the role of ubiquitin signaling in initiating DDT.

Application
Selection Property
Validation Focus
Ubiquitin-dependent TLS pathway studies
UBM2-domain target engagement
Chromatin recruitment vs. polymerase scaffolding distinction
HPRT mutagenesis suppression assay
Mutagenesis endpoint context
UBM2-dependent mutagenic TLS activity quantification
DNA-damaging agent clonogenic assay
Chemosensitization endpoint review
Cytotoxicity enhancement in REV1-expressing cancer cell models
REV1 chromatin recruitment after DNA damage
Chromatin localization assay context
Temporal TLS complex assembly and ubiquitin signaling role

Technical Documentation Hub

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